REACTION_SMILES
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[Cl:14][C:15]([C:16]([Cl:17])=[O:18])=[O:19].[Cl:27][CH2:28][Cl:29].[F:1][c:2]1[c:3]([CH2:9][CH2:10][C:11]([OH:12])=[O:13])[cH:4][cH:5][cH:6][c:7]1[F:8].[NH2:20][S:21](=[O:22])(=[O:23])[NH2:24].[Na+:26].[O:30]=[CH:31][N:32]([CH3:33])[CH3:34].[OH-:25]>>[F:1][c:2]1[c:3]([CH2:9][CH2:10][C:11]#[N:20])[cH:4][cH:5][cH:6][c:7]1[F:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCc1cccc(F)c1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NS(N)(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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N#CCCc1cccc(F)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |